ETHYL 4-({[4-(4-FLUOROANILINO)PIPERIDINO]CARBOTHIOYL}AMINO)BENZOATE
Overview
Description
ETHYL 4-({[4-(4-FLUOROANILINO)PIPERIDINO]CARBOTHIOYL}AMINO)BENZOATE is a complex organic compound with potential applications in various scientific fields. This compound is characterized by its unique molecular structure, which includes a fluorinated aniline group, a piperidine ring, and a benzoate ester. The presence of these functional groups makes it a versatile molecule for research and industrial applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ETHYL 4-({[4-(4-FLUOROANILINO)PIPERIDINO]CARBOTHIOYL}AMINO)BENZOATE typically involves multiple steps, starting with the preparation of intermediate compounds. One common synthetic route includes the following steps:
Formation of 4-(4-Fluoroanilino)piperidine: This step involves the reaction of 4-fluoroaniline with piperidine under controlled conditions.
Carbothioylation: The intermediate is then reacted with a carbothioylating agent to introduce the carbothioyl group.
Esterification: Finally, the compound is esterified with ethyl benzoate to form the desired product.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process typically includes optimization of reaction conditions to maximize yield and purity. Techniques such as continuous flow synthesis and automated reactors may be employed to enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
ETHYL 4-({[4-(4-FLUOROANILINO)PIPERIDINO]CARBOTHIOYL}AMINO)BENZOATE can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the fluorinated aniline group.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate; typically carried out in aqueous or organic solvents.
Reduction: Sodium borohydride, lithium aluminum hydride; reactions are usually performed in anhydrous conditions.
Substitution: Nucleophiles such as amines or thiols; reactions may require catalysts or specific pH conditions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield corresponding sulfoxides or sulfones, while reduction may produce amines or alcohols.
Scientific Research Applications
ETHYL 4-({[4-(4-FLUOROANILINO)PIPERIDINO]CARBOTHIOYL}AMINO)BENZOATE has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a biochemical probe or inhibitor in enzymatic studies.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of ETHYL 4-({[4-(4-FLUOROANILINO)PIPERIDINO]CARBOTHIOYL}AMINO)BENZOATE involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity. The presence of the fluorinated aniline group and piperidine ring can influence its binding affinity and specificity. Pathways involved may include inhibition of enzymatic activity or disruption of cellular signaling processes.
Comparison with Similar Compounds
ETHYL 4-({[4-(4-FLUOROANILINO)PIPERIDINO]CARBOTHIOYL}AMINO)BENZOATE can be compared with other similar compounds, such as:
ETHYL 4-({[(3-MORPHOLINOPROPYL)AMINO]CARBOTHIOYL}AMINO)BENZOATE: Similar structure but with a morpholine group instead of a piperidine ring.
ETHYL 4-({[(METHYLAMINO)CARBOTHIOYL]AMINO}BENZOATE): Contains a methylamino group instead of the fluorinated aniline group.
ETHYL 4-({[(4-HYDROXY-1-PIPERIDINYL)CARBOTHIOYL]AMINO}BENZOATE): Features a hydroxy group on the piperidine ring.
These compounds share structural similarities but differ in their functional groups, which can lead to variations in their chemical reactivity and biological activity.
Properties
IUPAC Name |
ethyl 4-[[4-(4-fluoroanilino)piperidine-1-carbothioyl]amino]benzoate | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H24FN3O2S/c1-2-27-20(26)15-3-7-18(8-4-15)24-21(28)25-13-11-19(12-14-25)23-17-9-5-16(22)6-10-17/h3-10,19,23H,2,11-14H2,1H3,(H,24,28) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JLZGMDWNRYNZHX-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=CC=C(C=C1)NC(=S)N2CCC(CC2)NC3=CC=C(C=C3)F | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H24FN3O2S | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
401.5 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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